2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide
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Overview
Description
2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a methyl group, and a propanoyloxyimino group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide can be achieved through several methods. One common approach involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines under different reaction conditions . This method can be performed without solvents at room temperature or with stirring at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods: For industrial production, the preparation process may involve the combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios . This method is advantageous due to its cost-effectiveness, fewer steps, and high product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of active hydrogen on the C-2 position of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, ethyl cyanoacetate, and 1,4-dithiane-2,5-diol . The reactions are typically carried out in solvents such as ethanol, with some reactions requiring catalytic amounts of specific reagents .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, such as thiophene-3-carboxamide derivatives . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as chemotherapeutic agents due to their diverse biological activities . Additionally, it is utilized in the development of novel cancer drugs by combining histone deacetylase inhibitors with kinase inhibitors .
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide involves its role as a transient directing group in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes . This reaction mechanism includes the formation of a [5,6]-fused palladacycle, which facilitates the arylation process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide include N-cyanoacetamides and aminomethyl propanol . These compounds share structural similarities and are used in the synthesis of various heterocyclic compounds.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse products. Its role as a transient directing group in Pd-catalyzed reactions further highlights its versatility and potential in synthetic chemistry .
Biological Activity
2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound exhibits biological activity through various mechanisms, including:
- Inhibition of Enzymes : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
- Antiparasitic Activity : Studies indicate that it may possess antiparasitic properties, particularly against intestinal unicellular parasites such as Giardia intestinalis and Entamoeba histolytica .
- Modulation of Cellular Pathways : The compound affects cellular pathways related to oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like diabetes .
Antiparasitic Activity
Research has demonstrated that this compound exhibits significant antiparasitic activity. In vitro studies revealed:
- IC50 Values : The compound showed an IC50 of 3.95 μM against Giardia intestinalis, making it approximately seven times more effective than the standard treatment, benznidazole .
- Comparative Efficacy : Against Trichomonas vaginalis, it displayed four times more activity compared to benznidazole, indicating a strong potential as an antiparasitic agent .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes involved in metabolic processes:
Enzyme | Activity |
---|---|
Sterol O-acyltransferase (EC 2.3.1.26) | Inhibitory effects observed, which may influence cholesterol metabolism and related disease states . |
Case Study 1: Diabetic Retinopathy
A study by Zhang et al. indicated that the compound's intervention improved symptoms related to diabetic retinopathy by enhancing mitochondrial autophagy and reducing oxidative stress in liver tissues. This was evidenced by increased expression levels of protective proteins and decreased levels of harmful factors like vascular endothelial growth factor (VEGF) .
Case Study 2: Antiparasitic Efficacy
In a comparative study on the efficacy of various compounds against intestinal parasites, this compound was highlighted for its superior activity against Giardia intestinalis, suggesting potential for further development as a therapeutic agent for parasitic infections .
Pharmacokinetics and Toxicity
Preliminary assessments suggest favorable pharmacokinetic properties for the compound:
Properties
CAS No. |
918814-08-1 |
---|---|
Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
[[1-amino-2-(methylamino)-2-oxoethylidene]amino] propanoate |
InChI |
InChI=1S/C6H11N3O3/c1-3-4(10)12-9-5(7)6(11)8-2/h3H2,1-2H3,(H2,7,9)(H,8,11) |
InChI Key |
CKKJBBUIFFTLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)ON=C(C(=O)NC)N |
Origin of Product |
United States |
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